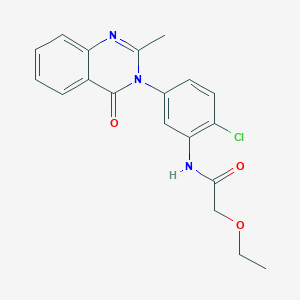
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-ethoxyacetamide is a compound that belongs to the class of quinazolinone derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound, featuring a chloro substituent and a quinazolinone moiety, enhances its pharmacological potential.
Chemical Structure and Properties
The chemical formula for this compound is C22H22ClN3O3, with a molecular weight of approximately 427.88 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O3 |
| Molecular Weight | 427.88 g/mol |
| CAS Number | 899758-47-5 |
| Structural Features | Quinazolinone moiety, chloro group, ethoxyacetamide linkage |
Antimicrobial Activity
Research indicates that compounds within the quinazolinone class exhibit significant antimicrobial properties. A study evaluating various N-substituted phenyl derivatives showed that these compounds could effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans . The presence of halogen substituents, like chlorine, enhances lipophilicity, allowing better membrane permeability and resulting in improved antimicrobial efficacy.
Anticancer Properties
Quinazolinone derivatives have also been investigated for their anticancer activities. For instance, N-(substituted phenyl) derivatives have shown promising results against various cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells through pathways activated by these compounds . Specific studies have noted that quinazolinones can influence cell cycle regulation and promote caspase activation, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. The following points summarize key findings from SAR studies:
- Substituent Positioning : The position of substituents on the phenyl ring significantly impacts biological activity. For example, para-substituted derivatives often exhibit enhanced antimicrobial activity compared to ortho or meta substitutions .
- Lipophilicity : Compounds with higher lipophilicity tend to penetrate cellular membranes more effectively, which is critical for antimicrobial action against both bacterial and fungal pathogens .
- Functional Groups : The presence of functional groups such as halogens (e.g., chlorine) and methoxy groups can enhance the pharmacological profile by improving solubility and bioavailability .
Case Studies
Several studies have highlighted the biological activities of quinazolinone derivatives similar to this compound:
- Antimicrobial Evaluation : A series of chloroacetamides were synthesized and tested against common pathogens. Results indicated strong activity against Gram-positive bacteria with varying effectiveness against Gram-negative strains .
- Anticancer Activity Assessment : In vitro studies demonstrated that certain quinazolinone derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .
Propriétés
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-26-11-18(24)22-17-10-13(8-9-15(17)20)23-12(2)21-16-7-5-4-6-14(16)19(23)25/h4-10H,3,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLBAJWSIUPQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














